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molecular formula C8H10O2 B052432 cis-Bicyclo[3.3.0]octane-3,7-dione CAS No. 51716-63-3

cis-Bicyclo[3.3.0]octane-3,7-dione

Cat. No. B052432
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191146B1

Procedure details

To bicyclo[3.3.0]octane-3,7-dione (0.25 g, 1.81 mmol) in dry MeOH (3 mL) at 0° C. was added hydroxylamine hydrochloride (0.28 g, 4.30 mmol) and NaOAc (0.65 g, 7.92 mmol). After 1 h, the solvent was removed under vacuum. Triturate the resulting residue with a minimum of ice-cold water to give a white precipitate. Collect and dry the precipitate under vacuum to give 0.16 g of the crude oxine.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][C:7](=O)[CH2:6][CH:5]1[CH2:4]C(=O)[CH2:2]2.Cl.[NH2:12]O.[CH3:14][C:15]([O-:17])=O.[Na+]>CO>[CH:2]1[CH:14]=[C:15]([OH:17])[C:4]2[N:12]=[CH:8][CH:7]=[CH:6][C:5]=2[CH:1]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C12CC(CC2CC(C1)=O)=O
Name
Quantity
0.28 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.65 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
Triturate the resulting residue with a minimum of ice-cold water
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
CUSTOM
Type
CUSTOM
Details
Collect
CUSTOM
Type
CUSTOM
Details
dry the precipitate under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC2=C(C(=C1)O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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